N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
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Overview
Description
N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Substitution reactions:
Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide: may have various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as a drug candidate for neurological or psychiatric disorders.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide would depend on its specific biological targets. It might interact with receptors in the central nervous system, modulating neurotransmitter activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
- N-(4-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
- N-(4-methoxy-2-methylphenyl)-4-(pyridazin-3-yl)piperazine-1-carboxamide
Uniqueness
N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide: is unique due to the specific combination of functional groups and their positions on the aromatic rings. This can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-12-15(25-3)5-6-16(13)19-18(24)23-10-8-22(9-11-23)17-7-4-14(2)20-21-17/h4-7,12H,8-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNPUGNVKZOPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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